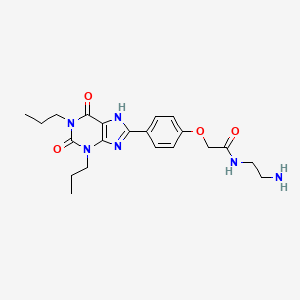
黄嘌呤胺类似物
描述
黄嘌呤胺类似物是一种有效的、非选择性腺苷受体拮抗剂。 它以其阻断腺苷对其受体的作用的能力而闻名,这些受体参与各种生理过程,如睡眠调节、心血管功能和神经传递 。该化合物已被广泛用于科学研究,以研究腺苷受体在不同生物系统中的作用。
科学研究应用
黄嘌呤胺类似物在科学研究中具有广泛的应用:
作用机制
黄嘌呤胺类似物通过与腺苷受体结合并阻断腺苷的作用来发挥其作用。这种抑制阻止了腺苷结合通常触发的下游信号通路的激活。 该化合物对多种腺苷受体亚型具有高亲和力,包括 A1、A2A、A2B 和 A3 受体 。 通过阻断这些受体,黄嘌呤胺类似物可以调节各种生理过程,如神经传递、血管舒张和免疫反应 .
类似化合物:
独特性: 黄嘌呤胺类似物因其高效力以及对多种腺苷受体亚型的非选择性拮抗作用而独一无二。 这种广谱活性使其成为研究腺苷受体在各种生理和病理过程中的复杂作用的研究工具 .
生化分析
Biochemical Properties
In biochemical reactions, Xanthine amine congener interacts with adenosine receptors, specifically A1 and A2B . It reduces adenylate cyclase activity stimulated by 5’-N-ethylcarboxamidoadenosine (NECA) in human platelets . These interactions are crucial in modulating various biochemical processes.
Cellular Effects
Xanthine amine congener influences cell function by interacting with adenosine receptors. It affects cell signaling pathways, gene expression, and cellular metabolism . The compound’s interaction with these receptors can modulate various cellular processes, impacting the overall function and health of the cell .
Molecular Mechanism
At the molecular level, Xanthine amine congener exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as an antagonist for adenosine receptors, thereby influencing the activity of these receptors and the downstream cellular processes they regulate .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Xanthine amine congener can change over time. Information on the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is not currently available .
Dosage Effects in Animal Models
The effects of Xanthine amine congener vary with different dosages in animal models . Specific details about threshold effects, toxic or adverse effects at high doses are not currently available .
Metabolic Pathways
Xanthine amine congener is involved in various metabolic pathways, interacting with enzymes or cofactors . Specific details about the metabolic pathways it is involved in, its effects on metabolic flux or metabolite levels are not currently available .
Transport and Distribution
Details about how Xanthine amine congener is transported and distributed within cells and tissues, including any transporters or binding proteins it interacts with, and any effects on its localization or accumulation, are not currently available .
Subcellular Localization
Information about the subcellular localization of Xanthine amine congener and any effects on its activity or function, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles, is not currently available .
准备方法
合成路线和反应条件: 黄嘌呤胺类似物的合成涉及多个步骤,从黄嘌呤核心结构开始一种常见的合成路线涉及黄嘌呤衍生物的烷基化,然后进行胺化和随后的官能化 .
工业生产方法: 黄嘌呤胺类似物的工业生产遵循类似的合成路线,但规模更大。 该过程针对产量和纯度进行了优化,通常涉及使用高级技术,例如高效液相色谱 (HPLC) 进行纯化 .
化学反应分析
反应类型: 黄嘌呤胺类似物会经历各种化学反应,包括:
氧化: 该化合物可以被氧化以形成不同的衍生物,这些衍生物可能具有不同的生物活性。
还原: 还原反应可以改变黄嘌呤环上的官能团,从而改变其性质。
常用试剂和条件:
氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。
还原: 通常使用硼氢化钠和氢化铝锂等还原剂。
主要产物: 从这些反应中形成的主要产物取决于所用条件和试剂。 例如,氧化会导致形成具有不同氧化态的黄嘌呤衍生物,而取代反应可以将各种官能团引入黄嘌呤环 .
相似化合物的比较
Theophylline: Another xanthine derivative that acts as a bronchodilator and adenosine receptor antagonist.
Theobromine: A less potent adenosine receptor antagonist found in cocoa and chocolate.
Uniqueness: Xanthine amine congener is unique due to its high potency and non-selective antagonism of multiple adenosine receptor subtypes. This broad-spectrum activity makes it a valuable tool in research for studying the complex roles of adenosine receptors in various physiological and pathological processes .
属性
IUPAC Name |
N-(2-aminoethyl)-2-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenoxy]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O4/c1-3-11-26-19-17(20(29)27(12-4-2)21(26)30)24-18(25-19)14-5-7-15(8-6-14)31-13-16(28)23-10-9-22/h5-8H,3-4,9-13,22H2,1-2H3,(H,23,28)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIQGIOAELHTLHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)OCC(=O)NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10242595 | |
| Record name | 8-(4-((2-Aminoethyl)aminocarbonylmethyloxy)phenyl)-1,3-dipropylxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10242595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96865-92-8 | |
| Record name | 8-(4-((2-Aminoethyl)aminocarbonylmethyloxy)phenyl)-1,3-dipropylxanthine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096865928 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-(4-((2-Aminoethyl)aminocarbonylmethyloxy)phenyl)-1,3-dipropylxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10242595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does XAC interact with the adenosine A1 receptor?
A1: XAC binds competitively to the adenosine A1 receptor, preventing the binding of adenosine and other agonists. [, , , ] This competitive binding inhibits the downstream signaling cascade associated with A1 receptor activation.
Q2: What are the downstream effects of XAC binding to the A1 receptor?
A2: By blocking A1 receptor activation, XAC can reverse adenosine-mediated effects such as:* Inhibition of adenylyl cyclase activity and subsequent reduction in cAMP levels. [, , , ]* Reduction in potassium conductance leading to membrane depolarization. []* Modulation of neurotransmitter release in various tissues. [, ]
Q3: What is the molecular formula and weight of XAC?
A3: The molecular formula of XAC is C21H28N6O4, and its molecular weight is 428.48 g/mol.
Q4: Is there any available spectroscopic data for XAC?
A4: While specific spectroscopic data isn't explicitly detailed in the provided research, the synthesis and characterization of tritiated XAC ([3H]XAC) for use as a radioligand in binding studies are described. [] This implies the use of techniques like NMR and mass spectrometry for structural confirmation.
Q5: How stable is XAC under various experimental conditions?
A5: While detailed stability data isn't explicitly provided, XAC's use in various experimental settings like cell culture [, , ], isolated organ perfusion [, , ], and in vivo studies [, , ] suggests sufficient stability under those conditions.
Q6: What is the affinity of XAC for different adenosine receptor subtypes?
A6: XAC demonstrates high affinity for the A1 adenosine receptor (Kd values ranging from 0.17 nM in calf brain to 3.0 nM in guinea pig brain). [] It shows significantly lower affinity for A2A and A3 receptors. [, , , ]
Q7: How does the structure of XAC influence its selectivity for the A1 receptor?
A7: While detailed structure-activity relationship (SAR) studies are not extensively described within the provided research, modifications to the xanthine core structure and the amine side chain can significantly impact XAC's affinity and selectivity for different adenosine receptor subtypes. [, ]
Q8: What are the in vivo effects of XAC?
A9: XAC has been shown to:* Attenuate hypoxic vasodilation in isolated guinea pig hearts, suggesting a role for adenosine in mediating this response. []* Increase the occurrence of ischemia-induced ventricular fibrillation in isolated rat hearts, pointing to a potential protective role of endogenous adenosine. []* Inhibit the potentiating effect of adenosine on forskolin-induced cAMP accumulation in PC12 cells. []
Q9: What is the safety profile of XAC?
A9: Detailed toxicological data for XAC is not explicitly provided in the research excerpts.
Q10: What analytical methods are used to characterize and quantify XAC?
A11: Commonly employed techniques include:* Radioligand binding assays using tritiated XAC ([3H]XAC) to determine receptor affinity and density. [, , ]* High-performance liquid chromatography (HPLC) to measure XAC concentrations in biological samples. []
Q11: What research tools and resources are available for studying XAC and adenosine receptors?
A12: Key resources include:* Cell lines expressing various adenosine receptor subtypes. [, , ]* Radiolabeled ligands for binding studies. [, , ]* Selective agonists and antagonists for characterizing receptor subtypes and signaling pathways. [, , , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl (2S)-2-[(5-trimethylstannylpyridin-3-yl)oxymethyl]azetidine-1-carboxylate](/img/structure/B1662582.png)

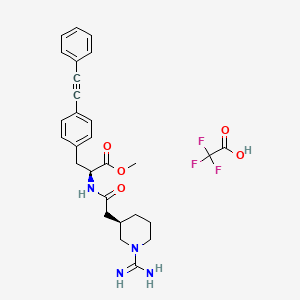
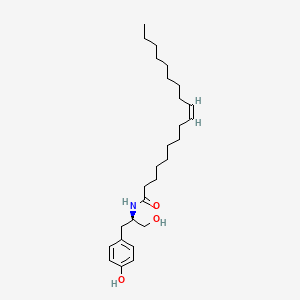

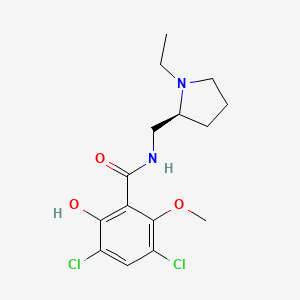
![2-Amino-6-methyl-4-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1662591.png)

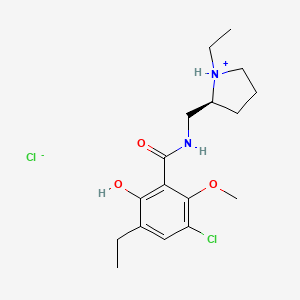
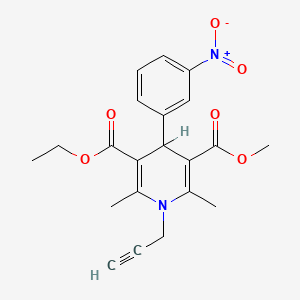


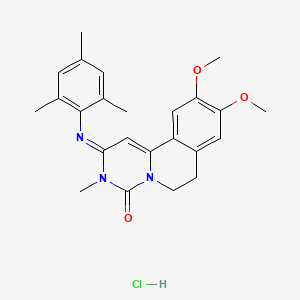
![2-(1-benzofuran-6-yl)-N-[[(1R)-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl]methyl]-N-methylethanamine;methanesulfonic acid](/img/structure/B1662602.png)
